Antifungal MIC: Mold Inhibition
The target compound demonstrates a minimum inhibitory concentration (MIC) range of 1–5 ppm against most molds, indicating high potency at trace concentrations [1]. The closest structural analog lacking the methylsulfonyl group, 2,3,5,6-tetrachloropyridine, is not reported to possess intrinsic antifungal activity at comparable levels and serves primarily as a synthetic intermediate rather than a biocide . Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used agricultural fungicide, exhibits an MIC of 1–3 ppm against Aspergillus species [2]. While the MIC ranges partially overlap, the target compound's activity is reported against a broad spectrum of molds, and its methylsulfonyl group confers distinct reactivity that enables formulation into diverse matrices (plastics, paints, adhesives) where chlorothalonil may lack compatibility or regulatory acceptance [1].
| Evidence Dimension | Minimum Inhibitory Concentration against molds |
|---|---|
| Target Compound Data | 1–5 ppm |
| Comparator Or Baseline | 2,3,5,6-Tetrachloropyridine: No reported intrinsic antifungal MIC; Chlorothalonil: 1–3 ppm against Aspergillus spp. |
| Quantified Difference | Target compound MIC (1–5 ppm) is within the same order of magnitude as chlorothalonil (1–3 ppm); tetrachloropyridine lacks comparable activity. |
| Conditions | Mold culture assays; exact species panel not fully specified for target compound; chlorothalonil data from Aspergillus assays. |
Why This Matters
For procurement, the 1–5 ppm MIC confirms that the compound delivers potent antifungal protection at extremely low loading levels in formulated products, reducing cost-in-use and minimizing impact on host material properties compared to alternatives requiring higher concentrations.
- [1] Japanese Wikipedia. (2017). メチルスルホニルテトラクロルピリジン: MIC data (1–5 ppm against most molds). View Source
- [2] Japanese Wikipedia. (2019). クロロタロニル (Chlorothalonil): MIC data (Aspergillus 1–3 ppm). View Source
